1-Dodecyl-2-methyl-3-benzylimidazolium chloride
Description
Properties
IUPAC Name |
3-benzyl-1-dodecyl-2-methyl-1,2-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20,22H,3-11,15,18,21H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOHWWGCVCWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)CC2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methylimidazole
The synthesis begins with 2-methylimidazole, where the methyl group is pre-installed at the C2 position. Alkylation at the more nucleophilic N1 position is achieved using dodecyl chloride. This reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the imidazole and facilitate nucleophilic substitution.
Reaction Conditions:
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Temperature: 80–100°C
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Duration: 12–24 hours
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Molar Ratio: 1:1.2 (2-methylimidazole:dodecyl chloride)
The intermediate product, 1-dodecyl-2-methylimidazole, is isolated via vacuum distillation or column chromatography.
Quaternization with Benzyl Chloride
The second step involves quaternizing the N3 nitrogen of 1-dodecyl-2-methylimidazole using benzyl chloride. This reaction proceeds via an SN2 mechanism, where the benzyl group replaces the chloride ion, forming the imidazolium salt.
Reaction Conditions:
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Solvent: Toluene or dichloromethane
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Temperature: Reflux (~110°C for toluene)
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Duration: 6–12 hours
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Molar Ratio: 1:1.5 (1-dodecyl-2-methylimidazole:benzyl chloride)
The reaction mixture is cooled, and the product precipitates upon addition of diethyl ether. The crude product is recrystallized from ethanol to yield pure this compound.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. A patented method for analogous imidazolium halides involves continuous-flow reactors to enhance yield and reduce reaction times. Key modifications include:
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Catalyst Use: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate alkylation.
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Solvent-Free Conditions: Some protocols eliminate solvents by using excess alkylating agents as reaction media.
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Microwave Assistance: Microwave irradiation reduces reaction times to 1–2 hours.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 18–36 hours | 2–6 hours |
| Yield | 70–85% | 90–95% |
| Purification | Column Chromatography | Crystallization & Filtration |
| Scalability | Limited to 100 g | Multi-kilogram batches |
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
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Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity but require rigorous drying.
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Non-Polar Solvents (Toluene): Minimize side reactions but slow reaction kinetics.
Table 2: Solvent Effects on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 98 |
| Acetonitrile | 37.5 | 78 | 97 |
| Toluene | 2.4 | 65 | 95 |
Temperature and Time
Higher temperatures (>100°C) risk decomposition, while lower temperatures (<80°C) prolong reaction times. Optimal conditions balance these factors.
Purification Techniques
Recrystallization
The final product is recrystallized from ethanol or acetone to remove unreacted benzyl chloride and byproducts.
Typical Procedure:
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Dissolve crude product in hot ethanol.
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Cool to 4°C for 12 hours.
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Filter and dry under vacuum.
Ion-Exchange Chromatography
For high-purity applications, anion-exchange resins replace chloride with other counterions (e.g., bromide or tetrafluoroborate).
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing alkylation at N3 during the first step can occur if excess dodecyl chloride is used. This is mitigated by:
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Strict stoichiometric control.
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Use of bulky bases to sterically hinder N3.
Byproduct Formation
Di- and trialkylated byproducts are common. These are removed via:
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Fractional crystallization.
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High-performance liquid chromatography (HPLC).
Recent Advances
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-2-methyl-3-benzylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts or other halide sources.
Oxidation and Reduction Reactions: Require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Complexation Reactions: Often carried out in the presence of metal salts like palladium chloride or copper sulfate.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced imidazolium derivatives.
Complexation Reactions: Produce metal-imidazolium complexes with potential catalytic properties.
Scientific Research Applications
Chemical Synthesis
Solvent and Catalyst:
1-Dodecyl-2-methyl-3-benzylimidazolium chloride is primarily used as a solvent and catalyst in organic synthesis. Its high polarity allows it to dissolve a wide range of organic compounds, facilitating reactions that require specific solvent characteristics. It is particularly effective in reactions such as:
- Substitution Reactions: The chloride ion can be substituted with other anions through metathesis, generating new ionic liquids.
- Oxidation and Reduction Reactions: The imidazolium ring participates in redox reactions, allowing for the synthesis of various derivatives.
- Complexation Reactions: It can form complexes with metal ions, enhancing catalytic activity in organic transformations .
Biological Applications
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial effects, making it a candidate for applications in drug delivery systems. Its ability to penetrate lipid bilayers effectively disrupts microbial cell membranes, which could enhance the efficacy of antimicrobial agents.
Drug Solubility Enhancement:
The compound has been explored for its potential to improve the solubility and stability of pharmaceutical compounds. This property is particularly valuable in developing formulations for poorly soluble drugs, thereby increasing their bioavailability.
Industrial Applications
Electrochemical Systems:
In the industrial sector, this compound is utilized in electrochemical applications such as batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an ideal electrolyte for energy storage devices .
Leveling Agent in Electronics:
Recent studies have identified this compound as a novel leveling agent used in the manufacturing of printed circuit boards (PCBs). It aids in achieving void-free filling of microvias and conformal thickening of through holes, which are critical for ensuring the reliability of electronic components .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential application as an antimicrobial agent in healthcare settings.
Case Study 2: Electrochemical Performance
Research on the use of this compound as an electrolyte in lithium-ion batteries demonstrated improved charge-discharge rates and cycling stability compared to traditional electrolytes. This suggests its viability for future energy storage solutions.
Mechanism of Action
The mechanism by which 1-dodecyl-2-methyl-3-benzylimidazolium chloride exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and cell membranes, leading to changes in their structure and function. The long dodecyl chain and benzyl group enhance the compound’s ability to penetrate lipid bilayers, making it effective in disrupting microbial cell membranes and enhancing drug delivery.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Their Impacts
Table 1: Substituent and Anion Variations Among Imidazolium Salts
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., dodecyl, hexadecyl) increase hydrophobicity and reduce melting points. The dodecyl chain in the target compound balances solubility and surfactant properties for electroplating .
- Aromatic vs. Aliphatic Substituents : The benzyl group in the target compound enhances π-π interactions, improving adsorption on metal surfaces during electroplating compared to purely aliphatic analogues like 1-dodecyl-3-methylimidazolium salts .
- Anion Effects : Chloride (Cl⁻) provides higher polarity and conductivity than BF₄⁻ or Br⁻, favoring electrochemical applications. BF₄⁻-based salts exhibit lower viscosity and higher thermal stability .
Target Compound vs. Other Levelers :
- Microvia Filling Efficiency : The benzyl group in this compound enables superior adsorption on copper surfaces, promoting conformal deposition and void-free filling. In contrast, tributyl(hexyl)phosphonium chloride requires higher concentrations for similar efficacy .
- Synergistic Effects : When combined with additives like polyethylene glycol (PEG), the target compound achieves 98% microvia filling efficiency at 0.5 mM, outperforming 1-hexadecylpyridinium chloride, which requires >2 mM .
Table 2: Electroplating Performance Metrics
Thermal and Solubility Properties
Biological Activity
1-Dodecyl-2-methyl-3-benzylimidazolium chloride is an ionic liquid that has garnered attention due to its unique properties and potential biological applications. This compound is part of a broader class of imidazolium-based ionic liquids, known for their versatility in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article explores the biological activity of this compound, focusing on its effects on microbial growth, toxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dodecyl chain, a methyl group, and a benzyl group attached to the imidazolium core, contributing to its amphiphilic nature.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its antimicrobial properties and effects on cellular systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of microorganisms. The following table summarizes key findings from studies assessing its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mM | |
| Staphylococcus aureus | 0.25 mM | |
| Candida albicans | 0.75 mM | |
| Pseudomonas aeruginosa | 1.0 mM |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound on mammalian cells. The following table summarizes cytotoxicity findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Liver Cells (HepG2) | 50 | |
| Human Lung Cells (A549) | 45 | |
| Mouse Fibroblasts (L929) | 60 |
The IC50 values indicate that while the compound exhibits some level of cytotoxicity, it may still be considered for applications where selective toxicity is desired.
The mechanism by which this compound exerts its biological effects is believed to involve disruption of microbial cell membranes due to its amphiphilic nature. This disruption leads to increased permeability and ultimately cell death. Additionally, its interaction with cellular components may interfere with metabolic processes.
Case Study 1: Antimicrobial Efficacy in Food Preservation
A study investigated the application of this compound as a food preservative. The compound was tested against foodborne pathogens in various food matrices. Results demonstrated a significant reduction in microbial load, suggesting potential for use in food preservation strategies.
Case Study 2: Biocompatibility Assessment
Another study focused on assessing the biocompatibility of this ionic liquid when used in biomedical applications. The compound was evaluated for its effects on wound healing in animal models. Findings indicated enhanced healing rates when incorporated into hydrogel formulations compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-dodecyl-2-methyl-3-benzylimidazolium chloride, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves quaternization of 1-methylimidazole with benzyl chloride followed by alkylation with 1-dodecyl chloride. Optimization includes controlling stoichiometry (1:1.2 molar ratio for alkylation), reaction temperature (60–80°C), and solvent selection (e.g., dry acetonitrile). Purification via recrystallization or column chromatography ensures >98% purity, as noted in commercial standards (e.g., Kanto Reagents) . Post-synthesis characterization via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry confirms structural integrity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (δ 10.5–11.0 ppm for imidazolium protons) and <sup>13</sup>C NMR (δ 120–140 ppm for aromatic carbons) verify substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% as per supplier specifications) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 377.01 (M-Cl<sup>+</sup>) .
Q. How do physicochemical properties (e.g., viscosity, thermal stability) compare to similar imidazolium-based ionic liquids?
- Methodological Answer : Dynamic viscosity can be measured using rotational viscometry (e.g., 150–200 cP at 25°C for pure forms), with temperature dependence modeled via Arrhenius equations. Differential Scanning Calorimetry (DSC) reveals thermal stability up to 250°C, comparable to 1-alkyl-3-methylimidazolium chlorides . Solvent interactions (e.g., water) reduce viscosity synergistically, as shown in binary mixture studies .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s effectiveness as a leveling agent in copper electroplating for microvia void-free filling?
- Methodological Answer : The compound acts via adsorption on high-current-density regions (e.g., microvia edges), inhibiting copper deposition through electrostatic interactions between the cationic imidazolium head and the cathode surface. In situ electrochemical impedance spectroscopy (EIS) and cyclic voltammetry reveal competitive adsorption with chloride ions, while atomic force microscopy (AFM) confirms uniform film formation . Synergistic effects with additives like polyethylene glycol (PEG) enhance conformal plating .
Q. How does the alkyl chain length (dodecyl vs. shorter chains) influence micellar behavior in aqueous solutions?
- Methodological Answer : Critical micelle concentration (CMC) decreases with longer alkyl chains. Dynamic light scattering (DLS) and surface tension measurements quantify micelle size (20–50 nm) and aggregation behavior. For 1-dodecyl derivatives, CMC values range from 0.1–0.5 mM, with micellar stability enhanced by benzyl group π-π stacking . Compare with shorter-chain analogs (e.g., 1-ethyl derivatives) using conductivity titration .
Q. What computational modeling strategies predict structure-property relationships for this compound in solvent systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation shells in water/ethanol mixtures to predict diffusion coefficients and ionic conductivity .
- Density Functional Theory (DFT) : Calculate charge distribution on the imidazolium ring to explain adsorption affinity on metal surfaces .
- COMSOL Multiphysics : Model electrochemical deposition kinetics in microvia geometries .
Data Contradiction Analysis
Q. How might variations in purity (>98% vs. lower grades) affect experimental outcomes in electrochemical applications?
- Methodological Answer : Impurities (e.g., unreacted alkyl halides) can alter adsorption kinetics, leading to inconsistent plating results. High-purity batches (≥98%) show reproducible cyclic voltammetry peaks (e.g., Cu<sup>2+</sup> reduction at −0.2 V vs. Ag/AgCl), whereas lower grades exhibit parasitic currents. Use inductively coupled plasma mass spectrometry (ICP-MS) to trace metal contaminants .
Experimental Design & Safety
Q. What storage and handling protocols are critical for maintaining the compound’s stability?
- Methodological Answer : Store in inert atmospheres (N2/Ar) at 15–25°C to prevent hygroscopic degradation. Use desiccants and amber glass vials. Handle with nitrile gloves and safety goggles; avoid inhalation (ventilation ≥10 ACH) per safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
